molecular formula C8H5ClF2O B6615390 1-(2-chlorophenyl)-2,2-difluoroethan-1-one CAS No. 653-13-4

1-(2-chlorophenyl)-2,2-difluoroethan-1-one

Cat. No. B6615390
CAS RN: 653-13-4
M. Wt: 190.57 g/mol
InChI Key: LKUYWXJFPNOAFZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2,2-difluoroethan-1-one, also known as 2,2-difluoro-1-(2-chlorophenyl)ethanone, is a fluorinated ketone that has been widely studied in the scientific community due to its unique properties. It is a colorless, volatile liquid with a melting point of -35°C and a boiling point of 73°C. It is a versatile compound that can be used in a variety of applications, including synthesis, medicinal chemistry, and environmental science.

Scientific Research Applications

1-(2-Chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoroethan-1-oneethan-1-one has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and environmental science. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of compounds, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In organic synthesis, it has been used as a reagent for the synthesis of a variety of compounds, including fluorinated compounds, oxygenated compounds, and nitrogen-containing compounds. In environmental science, it has been used as a reagent for the removal of pollutants from water.

Mechanism of Action

1-(2-Chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoroethan-1-oneethan-1-one has been studied for its mechanism of action in various scientific research applications. In medicinal chemistry, it has been found to act as an inhibitor of cyclooxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins. In organic synthesis, it has been found to act as a Lewis acid, which can catalyze a variety of reactions. In environmental science, it has been found to act as a scavenger of free radicals, which can help to reduce the levels of pollutants in water.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoroethan-1-oneethan-1-one has been studied for its biochemical and physiological effects in various scientific research applications. In medicinal chemistry, it has been found to have anti-inflammatory, anticonvulsant, and anti-cancer effects. In organic synthesis, it has been found to have a variety of effects, including the formation of fluorinated compounds, oxygenated compounds, and nitrogen-containing compounds. In environmental science, it has been found to have a variety of effects, including the removal of pollutants from water.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoroethan-1-oneethan-1-one has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and easy availability. Additionally, it has a wide range of applications, making it a versatile compound. However, one of the main limitations of using this compound is its volatility, which can make it difficult to handle and store.

Future Directions

1-(2-Chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoroethan-1-oneethan-1-one has a variety of potential future applications. In medicinal chemistry, it could be used to synthesize a wider range of compounds, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In organic synthesis, it could be used to synthesize a wider range of fluorinated, oxygenated, and nitrogen-containing compounds. In environmental science, it could be used to remove a wider range of pollutants from water. Additionally, it could be used to synthesize a variety of compounds for use in industrial applications.

Synthesis Methods

1-(2-Chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoroethan-1-oneethan-1-one can be synthesized from 2-chloroacetophenone and trifluoroacetic acid in a two-step process. In the first step, 2-chloroacetophenone is reacted with trifluoroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. In the second step, the product is isolated and purified by distillation.

properties

IUPAC Name

1-(2-chlorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUYWXJFPNOAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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